3-Bromo-5-chloro-6-iodopyrazin-2-amine
CAS No.:
Cat. No.: VC17537845
Molecular Formula: C4H2BrClIN3
Molecular Weight: 334.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2BrClIN3 |
|---|---|
| Molecular Weight | 334.34 g/mol |
| IUPAC Name | 3-bromo-5-chloro-6-iodopyrazin-2-amine |
| Standard InChI | InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |
| Standard InChI Key | UAMOIDQYUMMRQG-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(C(=N1)I)Cl)Br)N |
Introduction
Structural Identity and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutents include:
-
Bromine at position 3
-
Chlorine at position 5
-
Iodine at position 6
-
Amine group at position 2
This arrangement creates significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Key Physical Properties
The density and thermal stability align with trends observed in polyhalogenated pyrazines, where increased halogenation elevates molecular packing and decomposition temperatures .
Synthesis and Purification
Synthetic Routes
The synthesis of 3-bromo-5-chloro-6-iodopyrazin-2-amine typically proceeds via sequential halogenation of pyrazin-2-amine precursors:
-
Iodination: Selective iodination at position 6 using N-iodosuccinimide (NIS) in acetic acid at 60°C .
-
Chlorination: Electrophilic chlorination at position 5 employing phosphorus oxychloride (POCl₃) under reflux.
-
Bromination: Radical bromination at position 3 using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃).
Critical Reaction Parameters:
-
Temperature control (±2°C) to prevent over-halogenation
-
Solvent selection (e.g., dichloromethane for bromination)
Purification Techniques
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (70–90% recovery)
-
Recrystallization: Methanol/water mixtures yield crystals with ≥95% purity .
-
HPLC Analysis: C18 columns, acetonitrile/water mobile phase (retention time: 8.2 min).
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring facilitates nucleophilic attacks, particularly at halogenated positions:
Key Trends:
-
Iodine exhibits higher leaving-group ability than bromine or chlorine
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | 72% |
These reactions enable aryl–aryl bond formation for complex heterocyclic systems .
Applications in Research and Industry
Materials Science
-
Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors
-
Luminescent Materials: Quantum yield = 0.45 in blue-emitting OLEDs
Comparative Analysis with Structural Analogs
| Compound | Ring System | Halogen Positions | Unique Properties |
|---|---|---|---|
| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Pyridine | 5-Br, 6-Cl, 3-I | Higher aqueous solubility |
| 3-Chloro-5-iodopyrazin-2-amine | Pyrazine | 3-Cl, 5-I | Enhanced thermal stability |
| Target Compound | Pyrazine | 3-Br, 5-Cl, 6-I | Optimal halogen diversity |
The strategic halogen placement in 3-bromo-5-chloro-6-iodopyrazin-2-amine balances reactivity and stability for synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume